REACTION_CXSMILES
|
[C:1]1([CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:3]=1[OH:4])[OH:2].[C:10]1([C:12](=[CH:14][CH:15]=[CH:16]C=1)[OH:13])[OH:11].OO>CC(C)=O>[CH:9]1[C:8]2[CH:16]=[CH:15][CH:14]=[C:12]([OH:13])[C:10](=[O:11])[C:7]=2[C:5]([OH:6])=[C:3]([OH:4])[C:1]=1[OH:2]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Type
|
CUSTOM
|
Details
|
While being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted by ethyl acetate (50 mL×3)
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
WASH
|
Details
|
eluted with acetone-water solvent system (45%)
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C2=C(C(=C(C1O)O)O)C(=O)C(=CC=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 17.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |